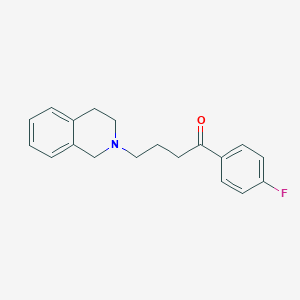
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one
Descripción general
Descripción
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one, also known as DIBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one acts as a competitive inhibitor of DAT, meaning that it binds to the transporter's active site and prevents dopamine from being transported into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one can enhance locomotor activity and induce hyperactivity in animal models. It has also been shown to increase extracellular dopamine levels in the striatum, a brain region involved in motor control and reward processing. Additionally, 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has been found to have a low potential for abuse and addiction, making it a promising candidate for developing new treatments for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one in lab experiments is its high affinity for DAT, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may complicate interpretation of results.
Direcciones Futuras
There are many potential future directions for research on 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies are needed to fully understand its effects on other neurotransmitter systems and its potential for interactions with other drugs. Finally, the development of new ligands with improved properties could lead to even more precise manipulation of dopamine levels in the brain.
Aplicaciones Científicas De Investigación
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has been primarily used in research as a ligand for the dopamine transporter (DAT). DAT is a protein that regulates dopamine levels in the brain and is a target for drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has been shown to bind to DAT with high affinity, making it a useful tool for studying the transporter's function.
Propiedades
Fórmula molecular |
C19H20FNO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)6-3-12-21-13-11-15-4-1-2-5-17(15)14-21/h1-2,4-5,7-10H,3,6,11-14H2 |
Clave InChI |
NMALCZJKSYZTRE-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)




![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)